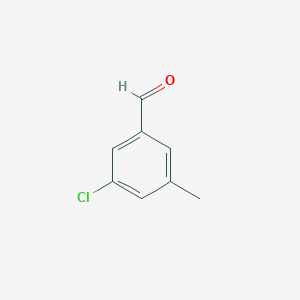

3-Chloro-5-methylbenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c1-6-2-7(5-10)4-8(9)3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCWBPFVCKOUQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444610 | |

| Record name | 3-Chloro-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103426-20-6 | |

| Record name | 3-Chloro-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-5-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-5-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Chloro-5-methylbenzaldehyde, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This document details a potential synthetic pathway, experimental protocols, and methods for structural elucidation and purity assessment.

Introduction

This compound, with the chemical formula C₈H₇ClO, is an aromatic aldehyde containing a chlorine and a methyl substituent on the benzene ring. Its specific substitution pattern makes it a key building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry where precise structural modifications can lead to significant changes in biological activity. This guide outlines a feasible synthetic route and the analytical techniques required to confirm the identity and purity of the final product.

Synthesis of this compound

A plausible and effective method for the synthesis of this compound involves the oxidation of the corresponding benzyl alcohol, 3-chloro-5-methylbenzyl alcohol. This method is often preferred due to its relatively mild conditions and good yields.

Proposed Synthetic Pathway: Oxidation of 3-Chloro-5-methylbenzyl Alcohol

The synthesis can be envisioned as a two-step process starting from the commercially available 3-chloro-5-methylbenzoic acid:

-

Reduction of 3-Chloro-5-methylbenzoic Acid to 3-Chloro-5-methylbenzyl Alcohol: The carboxylic acid is reduced to the corresponding primary alcohol.

-

Oxidation of 3-Chloro-5-methylbenzyl Alcohol to this compound: The synthesized alcohol is then selectively oxidized to the aldehyde.

Diagram of the Proposed Synthesis Workflow

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-methylbenzaldehyde is an aromatic organic compound that serves as a valuable intermediate in synthetic organic chemistry. Its substituted benzaldehyde structure, featuring both a chloro and a methyl group, offers a unique combination of steric and electronic properties, making it a versatile building block for the synthesis of a wide range of more complex molecules. This is particularly relevant in the field of drug discovery and development, where substituted aromatic scaffolds are foundational elements of many pharmaceutical agents. The presence of the aldehyde functional group provides a reactive handle for various chemical transformations, while the chloro and methyl substituents on the aromatic ring can influence the molecule's reactivity, selectivity, and the biological activity of its derivatives. This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and potential applications of this compound.

Physicochemical Properties

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO | --INVALID-LINK--[1] |

| Molecular Weight | 154.59 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 103426-20-6 | --INVALID-LINK--[1] |

| Physical State | Solid or liquid | --INVALID-LINK-- |

| Melting Point | Data not available | |

| Boiling Point | Data not available (For 3-chlorobenzaldehyde: 213-214 °C) | --INVALID-LINK-- |

| Density | Data not available (For 3-chlorobenzaldehyde: 1.241 g/mL at 25 °C) | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform; sparingly soluble in water (by analogy with related compounds). | --INVALID-LINK--[2] |

| Flash Point | 105.1 ± 12.9 °C | --INVALID-LINK--[3] |

| XLogP3 | 2.4 | --INVALID-LINK--[1] |

| SMILES | CC1=CC(=CC(=C1)Cl)C=O | --INVALID-LINK--[1] |

| InChI | InChI=1S/C8H7ClO/c1-6-2-7(5-10)4-8(9)3-6/h2-5H,1H3 | --INVALID-LINK--[1] |

Spectroscopic Data (Predicted and based on Analogous Compounds)

Experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be predicted based on the analysis of similar compounds such as 3-chlorobenzaldehyde and 3-methylbenzaldehyde.

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Key Features |

| ¹H NMR | Aldehyde Proton (CHO): ~9.9-10.1 ppm (singlet).Aromatic Protons: Three signals in the range of 7.4-7.9 ppm, likely appearing as singlets or narrow multiplets due to the substitution pattern.Methyl Protons (CH₃): ~2.4 ppm (singlet). |

| ¹³C NMR | Aldehyde Carbonyl (C=O): ~190-193 ppm.Aromatic Carbons: Signals in the range of 125-145 ppm. The carbon attached to the chlorine will be shifted downfield.Methyl Carbon (CH₃): ~20-22 ppm. |

| IR (Infrared) | C=O Stretch (Aldehyde): Strong absorption around 1700-1710 cm⁻¹.C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.Aromatic C=C Stretches: Medium absorptions around 1600 cm⁻¹ and 1475 cm⁻¹.C-Cl Stretch: Absorption in the fingerprint region, typically 600-800 cm⁻¹. |

| Mass Spec. | Molecular Ion (M⁺): Peak at m/z 154, with a characteristic M+2 peak at m/z 156 (approximately one-third the intensity of the M⁺ peak) due to the ³⁷Cl isotope.Major Fragments: Loss of H (m/z 153), loss of CHO (m/z 125), and further fragmentation of the aromatic ring. |

Experimental Protocols

Proposed Synthesis of this compound from 3-Chloro-5-methylaniline

This multi-step synthesis involves the conversion of the amino group to a nitrile, followed by reduction to the aldehyde.

Step 1: Diazotization and Sandmeyer Reaction to form 3-Chloro-5-methylbenzonitrile

-

Diazotization: Dissolve 3-chloro-5-methylaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide. Warm this solution to 60-70 °C. Slowly add the cold diazonium salt solution to the warm cyanide solution with vigorous stirring. An exothermic reaction will occur, leading to the evolution of nitrogen gas. After the addition is complete, continue to stir the mixture at an elevated temperature (e.g., 80-90 °C) for 1-2 hours.

-

Work-up and Isolation: Cool the reaction mixture and extract the product with an organic solvent such as toluene or dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to yield crude 3-chloro-5-methylbenzonitrile.

Step 2: Reduction of 3-Chloro-5-methylbenzonitrile to this compound

-

Reduction: Dissolve the crude 3-chloro-5-methylbenzonitrile in a suitable anhydrous solvent (e.g., toluene or THF). Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon). Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent dropwise. The molar ratio of DIBAL-H to the nitrile should be carefully controlled (typically around 1.1 to 1.5 equivalents).

-

Quenching and Work-up: After the addition is complete, stir the reaction mixture at low temperature for a specified time. Quench the reaction by the slow addition of a suitable reagent, such as methanol, followed by an aqueous acid solution (e.g., 1 M HCl). Allow the mixture to warm to room temperature and stir until two clear layers are formed.

-

Purification: Separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After removing the solvent, the crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Proposed synthetic workflow for this compound.

Role in Drug Development and Medicinal Chemistry

Substituted benzaldehydes are pivotal intermediates in the synthesis of a vast array of pharmaceutical compounds.[4] The chloro and methyl groups in this compound can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. Halogen atoms, such as chlorine, can enhance metabolic stability and membrane permeability, while the methyl group can modulate binding affinity to biological targets.[5]

While specific examples of marketed drugs derived directly from this compound are not prominent in the literature, its structural motifs are present in various classes of biologically active molecules. The aldehyde functionality allows for its incorporation into diverse heterocyclic ring systems, which are common scaffolds in medicinal chemistry. For instance, it can be utilized in the synthesis of Schiff bases, chalcones, and various nitrogen- and oxygen-containing heterocycles, many of which have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Potential synthetic pathways to bioactive molecules.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Based on data for similar compounds, it may be an irritant to the skin, eyes, and respiratory system. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly in the realm of medicinal chemistry and drug development. While a complete experimental dataset for all its physicochemical properties is not yet available, existing data and comparisons with analogous compounds provide a solid foundation for its use in research and development. The synthetic routes to this compound are based on well-established chemical transformations, and its reactivity offers numerous possibilities for the creation of novel and potentially bioactive molecules. Further research into the specific applications of this compound and its derivatives is warranted to fully explore its utility in the development of new therapeutic agents.

References

An In-depth Technical Guide to 3-Chloro-5-methylbenzaldehyde: Properties, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-5-methylbenzaldehyde (CAS No. 103426-20-6), a key aromatic aldehyde used in the synthesis of fine chemicals and pharmaceutical intermediates. This document details its chemical structure, physicochemical properties, and safety information. Furthermore, it presents a detailed experimental protocol for its conversion to a crucial intermediate used in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI), doravirine, an important therapeutic agent for HIV-1 infection.

Compound Identification and Structure

Chemical Name: this compound CAS Number: 103426-20-6

The structure of this compound consists of a benzene ring substituted with a chloro group, a methyl group, and a formyl (aldehyde) group at positions 3, 5, and 1, respectively.

Molecular Structure:

Caption: 2D Structure of this compound

Physicochemical and Safety Data

The key properties and safety information for this compound are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₇ClO |

| Molecular Weight | 154.59 g/mol |

| Appearance | Solid or liquid |

| Density | 1.2±0.1 g/cm³[1] |

| Flash Point | 105.1±12.9 °C[1] |

| Refractive Index | 1.575[1] |

| XLogP3 | 2.4[1] |

| SMILES | CC1=CC(=CC(=C1)Cl)C=O[2] |

| InChIKey | PVCWBPFVCKOUQA-UHFFFAOYSA-N[2] |

Table 2: Safety and Hazard Information

| Hazard Statement | Code | Description |

| Harmful if swallowed | H302 | May be harmful if ingested. |

| Causes skin irritation | H315 | Contact with skin may cause irritation. |

| Causes serious eye irritation | H319 | Contact with eyes may cause serious irritation. |

| May cause respiratory irritation | H335 | Inhalation of dust or vapors may irritate the respiratory tract. |

GHS pictograms include an exclamation mark (GHS07).

Application in Pharmaceutical Synthesis: A Precursor to Doravirine

This compound serves as a valuable starting material in the synthesis of intermediates for active pharmaceutical ingredients (APIs). A notable application is in the preparation of 3-chloro-5-hydroxybenzonitrile, a key building block for the HIV-1 non-nucleoside reverse transcriptase inhibitor, Doravirine.

The synthetic pathway involves the conversion of the aldehyde functionality of this compound into a nitrile group, and the methyl group into a hydroxyl group. A plausible synthetic route is outlined below.

Caption: Synthetic workflow from this compound to a Doravirine intermediate.

Experimental Protocols

Provided below is a representative experimental protocol for a key transformation of this compound.

Synthesis of 3-Chloro-5-hydroxybenzonitrile from this compound (Two-Step Procedure)

This procedure outlines the conversion of the aldehyde to a nitrile via an oxime intermediate, followed by demethylation to the phenol.

Step 1: Formation of this compound Oxime

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Reagents: Add hydroxylamine hydrochloride (1.1 to 1.5 equivalents) and a weak base such as sodium acetate or pyridine (1.1 to 1.5 equivalents) to the solution. The weak base is added to neutralize the HCl released from the hydroxylamine hydrochloride.

-

Reaction Conditions: Stir the mixture at room temperature or gently heat to reflux (typically 50-80 °C) for 1 to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield this compound oxime.

Step 2: Conversion of Oxime to 3-Chloro-5-hydroxybenzonitrile

-

Reaction Setup: In a fume hood, combine the this compound oxime (1 equivalent) with a dehydrating agent such as acetic anhydride (excess, typically 5-10 equivalents). Other reagents like trifluoroacetic anhydride or phosphorus pentoxide can also be used.

-

Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress should be monitored by TLC or GC-MS. This step facilitates both the dehydration of the oxime to the nitrile and the demethylation of the aromatic methyl ether (if formed as a side product or from an alternative starting material).

-

Work-up and Isolation: After the reaction is complete, carefully quench the excess acetic anhydride by slowly adding water or an aqueous solution of a base like sodium bicarbonate. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The crude 3-chloro-5-hydroxybenzonitrile can be purified by column chromatography on silica gel.

Conclusion

This compound is a versatile chemical intermediate with significant applications in the pharmaceutical industry. Its role as a precursor in the synthesis of the anti-HIV drug doravirine highlights its importance in modern drug development. The protocols and data presented in this guide offer valuable technical information for researchers and scientists working in organic synthesis and medicinal chemistry.

References

Spectral Data Analysis of 3-Chloro-5-methylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-Chloro-5-methylbenzaldehyde, a key intermediate in various chemical syntheses. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data and experimental data for analogous compounds, namely 3-methylbenzaldehyde and 3-chlorobenzaldehyde. This approach allows for a robust estimation and interpretation of the expected spectral features of this compound.

Predicted and Analogous Spectral Data

The following tables summarize the predicted and analogous experimental spectral data for this compound. These values provide a foundational understanding of the compound's structural characteristics as determined by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ¹H NMR and analogous ¹³C NMR data are presented below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.9 | s | 1H | Aldehyde proton (-CHO) |

| ~7.7 | s | 1H | Aromatic proton |

| ~7.6 | s | 1H | Aromatic proton |

| ~7.5 | s | 1H | Aromatic proton |

| ~2.4 | s | 3H | Methyl proton (-CH₃) |

Note: Predicted data is based on established principles of NMR spectroscopy where the aldehyde proton is highly deshielded, appearing around 9-10 ppm.[1][2][3][4] Aromatic protons typically resonate between 6.5 and 8.5 ppm, and methyl protons on an aromatic ring are found further upfield.

Table 2: Experimental ¹³C NMR Spectral Data for Analogous Compounds

| Compound | Chemical Shift (ppm) |

| 3-Methylbenzaldehyde [5] | 193.3, 138.7, 136.3, 135.2, 129.7, 129.1, 126.9, 20.7 |

| 3-Chlorobenzaldehyde [6][7] | (Data not explicitly provided in search results) |

| Benzaldehyde [8] | 192.3, 136.5, 134.4, 129.7, 129.0 |

Note: The carbonyl carbon of an aldehyde typically appears in the range of 190-215 ppm.[1][3] Aromatic carbons resonate between approximately 120 and 150 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below, based on typical values for aromatic aldehydes.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2900-2800 | Medium | Aldehyde C-H stretch (Fermi resonance doublet) |

| ~1700 | Strong | C=O stretch (carbonyl) |

| ~1600-1450 | Medium-Strong | Aromatic C=C ring stretch |

| ~800-700 | Strong | C-Cl stretch |

Note: The presence of a strong absorption band around 1700 cm⁻¹ is a clear indicator of a carbonyl group.[2][9] Aromatic C-H stretches appear above 3000 cm⁻¹, while the aldehyde C-H stretch often presents as a characteristic doublet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for this compound is detailed below.

Table 4: Predicted Mass Spectrometry Data for this compound [10][11]

| m/z (mass-to-charge ratio) | Ion |

| 154.0185 | [M]⁺ (Molecular Ion) |

| 153.0113 | [M-H]⁺ |

| 125.0209 | [M-CHO]⁺ |

| 90.0338 | [M-CHO-Cl]⁺ |

Note: The molecular ion peak corresponds to the molecular weight of the compound. The presence of chlorine would result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire the spectrum on a Fourier Transform NMR spectrometer, typically operating at a field strength of 300 MHz or higher.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[12] For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[12]

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. The sample is vaporized in a heated inlet.[13]

-

Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[13][14]

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

Data Interpretation: Analyze the mass spectrum to determine the molecular weight from the molecular ion peak and to deduce the structure from the fragmentation pattern.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectral data for a chemical compound.

This guide provides a framework for understanding the spectral characteristics of this compound. While direct experimental data is currently scarce, the combination of predicted values and data from analogous compounds offers valuable insights for researchers in the field.

References

- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. rsc.org [rsc.org]

- 6. 3-Chlorobenzaldehyde | C7H5ClO | CID 11477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Chlorobenzaldehyde(587-04-2) 13C NMR spectrum [chemicalbook.com]

- 8. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. This compound | C8H7ClO | CID 10773201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. PubChemLite - this compound (C8H7ClO) [pubchemlite.lcsb.uni.lu]

- 12. scribd.com [scribd.com]

- 13. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 14. rroij.com [rroij.com]

An In-Depth Technical Guide to the Solubility of 3-Chloro-5-methylbenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a key intermediate in the synthesis of various organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] A thorough understanding of its solubility in different organic solvents is critical for its application in synthesis, purification, and formulation development. This technical guide addresses the current landscape of solubility data for this compound, provides a comprehensive experimental protocol for its determination, and offers a visual workflow to aid researchers in generating this crucial data. While direct biological activities of this compound are not extensively documented, its role as a precursor to biologically active compounds is well-established.[1]

Introduction to this compound

Chemical Structure:

-

IUPAC Name: this compound[2]

-

CAS Number: 103426-20-6[2]

-

Molecular Formula: C₈H₇ClO[2]

-

Molecular Weight: 154.59 g/mol [2]

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of common organic solvents has not been systematically compiled in scientific literature. The following table is provided as a template for researchers to populate as they generate data using the protocol outlined in this guide. The selection of solvents covers a range of polarities and functionalities relevant to organic synthesis and drug development.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solvent Polarity (Dielectric Constant, ε) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Hexane | 1.88 | ||

| Toluene | 2.38 | ||

| Dichloromethane | 9.08 | ||

| Ethyl Acetate | 6.02 | ||

| Acetone | 20.7 | ||

| Isopropanol | 19.9 | ||

| Ethanol | 24.5 | ||

| Methanol | 32.7 | ||

| Dimethylformamide (DMF) | 36.7 | ||

| Dimethyl Sulfoxide (DMSO) | 46.7 |

Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask and Gravimetric Method

The following protocol details a reliable and widely accepted method for determining the equilibrium solubility of a solid compound in an organic solvent.

Principle

A saturated solution of this compound is prepared by agitating an excess amount of the solid solute in the chosen organic solvent at a constant temperature until equilibrium is reached. The solid and liquid phases are then separated, and a known volume of the saturated solution is carefully evaporated to dryness. The mass of the remaining solute is determined gravimetrically, from which the solubility can be calculated.

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance (readable to ±0.0001 g)

-

Glass syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dishes or pre-weighed glass vials

-

Drying oven or vacuum desiccator

Procedure

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixtures for a sufficient period to ensure equilibrium is reached (a minimum of 24 hours is recommended; 48-72 hours is ideal to confirm equilibrium).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a precise volume (e.g., 5.00 mL) of the clear supernatant using a glass syringe. Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is crucial to remove any undissolved microcrystals.

-

Gravimetric Analysis: Record the exact weight of the evaporating dish containing the filtrate. Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-60°C). For high-boiling point solvents like DMSO or DMF, a vacuum oven is recommended.

-

Drying to Constant Weight: Periodically remove the dish from the oven, allow it to cool to room temperature in a desiccator, and weigh it. Repeat this process until a constant weight (e.g., within ±0.0002 g in two consecutive measurements) is achieved.

-

Data Recording: Record the final constant weight of the dish with the dried solute.

Calculations

-

Mass of Solute:

-

msolute = m(dish + solute) - m(empty dish)

-

-

Solubility in g/100 mL:

-

Solubility = (msolute / Vsolution) × 100

-

where Vsolution is the volume of the filtrate taken (in mL).

-

-

-

Solubility in mol/L:

-

Solubility = (msolute / MW) / (Vsolution / 1000)

-

where MW is the molecular weight of this compound (154.59 g/mol ).

-

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: A flowchart of the isothermal shake-flask and gravimetric analysis method.

Conclusion

The solubility of this compound in organic solvents is a fundamental physical property that is essential for its effective use in research and development. This technical guide acknowledges the current lack of published quantitative data and provides a detailed, robust, and accessible experimental protocol for its determination. By following the outlined methodology, researchers and drug development professionals can generate reliable and reproducible solubility data, facilitating process optimization, reaction design, and the formulation of new chemical entities.

References

Technical Guide: Physicochemical Properties of 3-Chloro-5-methylbenzaldehyde

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Melting and Boiling Points of 3-Chloro-5-methylbenzaldehyde

Physicochemical Data of this compound

A summary of the available quantitative data for this compound is presented below. It is important to note the absence of experimentally determined melting and boiling points in common chemical databases.

| Property | Value | Source |

| Chemical Formula | C₈H₇ClO | [1][2] |

| Molecular Weight | 154.59 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 103426-20-6 | [1] |

| Monoisotopic Mass | 154.0185425 Da | [1] |

Experimental Protocols for Melting and Boiling Point Determination

The following sections detail standard laboratory procedures for the experimental determination of the melting and boiling points of a solid organic compound like this compound.

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for this measurement.[3]

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of the dry, powdered this compound is placed in a capillary tube, which is sealed at one end.[4] The tube is tapped gently to pack the sample to a height of about 1-2 mm.[4]

-

Apparatus Setup: The capillary tube is inserted into a melting point apparatus, such as a Mel-Temp or DigiMelt unit, alongside a calibrated thermometer.[5]

-

Approximate Melting Point Determination: An initial, rapid heating of the sample is performed to determine an approximate melting range. This provides a target for a more precise measurement.

-

Accurate Melting Point Determination: A fresh sample is heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the approximate melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1.0°C).

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] For small quantities of a substance, a micro boiling point determination using a capillary tube is a suitable method.[6][7]

Methodology: Micro Boiling Point Determination

-

Sample Preparation: A few milliliters of the liquid sample (if this compound is in liquid form or melted) are placed in a small test tube.[8]

-

Capillary Insertion: A smaller capillary tube, sealed at one end, is placed inside the test tube with its open end downwards.[9]

-

Apparatus Setup: The test tube is attached to a thermometer, and both are suspended in a heating bath (e.g., paraffin oil or a heating block) without the test tube touching the bottom of the bath.[6]

-

Heating and Observation: The bath is heated gently and stirred to ensure uniform temperature distribution.[6] As the temperature rises, air trapped in the small capillary will be expelled.[7]

-

Data Recording: When a rapid and continuous stream of bubbles emerges from the inverted capillary, the heating is stopped.[7] The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[7]

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

References

- 1. This compound | C8H7ClO | CID 10773201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H7ClO) [pubchemlite.lcsb.uni.lu]

- 3. westlab.com [westlab.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. jove.com [jove.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. byjus.com [byjus.com]

An In-depth Technical Guide to the Toxicological Profile of 3-Chloro-5-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available toxicological data for 3-Chloro-5-methylbenzaldehyde. It is intended for informational purposes for a scientific audience. Comprehensive toxicological evaluation requires access to full, unpublished study reports which are not publicly available. The information herein is based on aggregated data from regulatory submissions and safety data sheets.

Executive Summary

This compound (C₈H₇ClO, CAS No. 103426-20-6) is a substituted aromatic aldehyde. This technical guide provides a summary of its known toxicological profile based on publicly available data, primarily from Globally Harmonized System (GHS) classifications. The available data indicates that this compound is considered hazardous, with potential for acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation. This document outlines the key toxicological endpoints, summarizes the available data in tabular format, describes general experimental protocols for assessing these endpoints, and provides diagrams to illustrate logical relationships in toxicological assessment.

Toxicological Data Summary

Table 1: Acute Toxicity Data

| Endpoint | Route | GHS Classification | Hazard Statement | Data Source |

| Acute Toxicity | Oral | Category 4 | H302: Harmful if swallowed | ECHA C&L Inventory[1] |

| Acute Toxicity | Dermal | No classification | - | - |

| Acute Toxicity | Inhalation | No classification | - | - |

Table 2: Irritation and Sensitization Data

| Endpoint | Species | GHS Classification | Hazard Statement | Data Source |

| Skin Corrosion/Irritation | Not specified | Category 2 | H315: Causes skin irritation | ECHA C&L Inventory[1] |

| Serious Eye Damage/Irritation | Not specified | Category 2A | H319: Causes serious eye irritation | ECHA C&L Inventory[1] |

| Respiratory Sensitization | Not specified | No classification | - | - |

| Skin Sensitization | Not specified | No classification | - | - |

Table 3: Specific Target Organ Toxicity (STOT)

| Endpoint | Route of Exposure | GHS Classification | Hazard Statement | Organs Affected | Data Source |

| STOT - Single Exposure | Inhalation | Category 3 | H335: May cause respiratory irritation | Respiratory tract | ECHA C&L Inventory[1] |

| STOT - Repeated Exposure | Not specified | No classification | - | - | - |

Table 4: Genotoxicity and Carcinogenicity

| Endpoint | Assay Type | Result | Data Source |

| Genotoxicity | Not specified | No data available | - |

| Carcinogenicity | Not specified | No data available | - |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the following are descriptions of standard methodologies, based on OECD guidelines, that are typically employed to generate the data for the observed GHS classifications.

3.1. Acute Oral Toxicity

-

Guideline: OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

-

Principle: A stepwise procedure with the use of a limited number of animals per step. The method is based on the observation of mortality and clinical signs of toxicity.

-

Procedure: A single, high dose of the test substance is administered orally to a small group of fasted animals (typically rats). Observations are made for mortality, body weight changes, and clinical signs of toxicity for up to 14 days. The classification is based on the dose at which mortality is observed.

3.2. Skin Irritation

-

Guideline: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).

-

Principle: The substance is applied to the shaved skin of a single animal (typically a rabbit) and the degree of irritation is observed and scored at specified intervals.

-

Procedure: A small amount of the test substance is applied to a patch of shaved skin and covered with a gauze patch. The patch is removed after a set period (e.g., 4 hours), and the skin is evaluated for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

3.3. Eye Irritation

-

Guideline: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).

-

Principle: The substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit), and the effects on the cornea, iris, and conjunctiva are observed and scored.

-

Procedure: A small, measured amount of the substance is placed in the eye. The eye is examined for signs of irritation at 1, 24, 48, and 72 hours after instillation. The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the substance.

3.4. Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)

-

Guideline: OECD Test Guideline 403 (Acute Inhalation Toxicity) can provide data relevant to respiratory irritation.

-

Principle: Animals are exposed to the substance via inhalation for a short period, and signs of respiratory tract irritation are observed.

-

Procedure: Animals are placed in an exposure chamber and inhale the substance as a gas, vapor, or aerosol for a defined period. Observations include clinical signs, body weight, and post-mortem examination of the respiratory tract.

Visualizations

The following diagrams illustrate the logical workflow for assessing the toxicological hazards of a chemical like this compound.

Caption: A logical workflow for the toxicological hazard assessment of a chemical substance.

Caption: A decision pathway for assessing the skin and eye irritation potential of a substance.

Conclusion

The available toxicological data for this compound, based on GHS classifications, indicates that it is a hazardous substance with potential for acute oral toxicity and irritation to the skin, eyes, and respiratory system.[1] A comprehensive understanding of its toxicological profile is limited by the lack of publicly available quantitative data and detailed study reports. For a complete risk assessment, further studies investigating genotoxicity, repeated dose toxicity, and reproductive toxicity would be necessary. The experimental protocols described provide a framework for how such data would be generated under standardized guidelines. The provided diagrams illustrate the general workflow and decision-making processes in toxicological hazard assessment. Professionals in drug development and research should handle this substance with appropriate safety precautions in line with its GHS classification.

References

An In-depth Technical Guide to the Reactivity and Stability of 3-Chloro-5-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 3-chloro-5-methylbenzaldehyde, a substituted aromatic aldehyde of interest in organic synthesis and drug discovery. The document details the influence of the chloro and methyl substituents on the reactivity of the benzaldehyde core, with a focus on key transformations such as oxidation, reduction, Wittig reactions, and Knoevenagel condensations. Stability considerations and representative experimental protocols are also presented to aid in the practical application of this compound in a laboratory setting.

Introduction

This compound is an aromatic aldehyde featuring a chlorine atom and a methyl group on the benzene ring. These substituents significantly influence the electronic properties and, consequently, the reactivity and stability of the molecule. The chlorine atom, being an electron-withdrawing group, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the methyl group is a weak electron-donating group. The interplay of these electronic effects governs the compound's behavior in various chemical transformations. This guide will explore these aspects in detail, providing a theoretical framework and practical methodologies for the use of this compound in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClO | [1] |

| Molecular Weight | 154.59 g/mol | [1] |

| CAS Number | 103426-20-6 | [1] |

| Appearance | Colorless to pale yellow clear liquid | [2] |

| Boiling Point | 213 – 214 °C | [2] |

| Solubility | Miscible with alcohol | [2] |

Chemical Reactivity

The reactivity of this compound is primarily centered around the aldehyde functional group. The presence of the electron-withdrawing chlorine atom at the meta-position increases the partial positive charge on the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted benzaldehyde.

Oxidation

Substituted benzaldehydes can be readily oxidized to their corresponding benzoic acids. The rate of this reaction is influenced by the nature of the substituents on the aromatic ring. For this compound, the electron-withdrawing chloro group is expected to facilitate oxidation.

Representative Experimental Protocol: Oxidation to 3-Chloro-5-methylbenzoic Acid

This is a general procedure and may require optimization for this compound.

-

Dissolve this compound (1 equivalent) in a suitable solvent such as acetic acid.

-

Add an oxidizing agent, for example, potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), portion-wise while monitoring the temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Upon completion, quench the excess oxidizing agent (e.g., with sodium bisulfite for KMnO₄).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 3-chloro-5-methylbenzoic acid by recrystallization or column chromatography.

Reduction

The aldehyde group of this compound can be reduced to a primary alcohol, (3-chloro-5-methylphenyl)methanol, using various reducing agents.

Representative Experimental Protocol: Reduction to (3-Chloro-5-methylphenyl)methanol

This is a general procedure and may require optimization for this compound.

-

Dissolve this compound (1 equivalent) in a suitable solvent like methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.

-

Stir the reaction mixture at 0 °C and then allow it to warm to room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water or dilute acid.

-

Remove the solvent under reduced pressure.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude (3-chloro-5-methylphenyl)methanol by column chromatography if necessary.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. This compound, with its activated carbonyl group, is an excellent substrate for this reaction. The use of stabilized or non-stabilized ylides can lead to the formation of (E) or (Z)-alkenes, respectively.[3]

Representative Experimental Protocol: Wittig Reaction

This is a general procedure and may require optimization for this compound and the specific Wittig reagent.[4]

1. Ylide Preparation: a. To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the appropriate phosphonium salt (1.1 equivalents) and anhydrous THF.[4] b. Cool the suspension to 0 °C in an ice bath.[4] c. Slowly add a strong base, such as n-butyllithium (1.0 equivalent), dropwise. A color change typically indicates the formation of the ylide.[4] d. Stir the mixture at 0 °C for 1 hour.[4]

2. Wittig Reaction: a. In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.[4] b. Slowly add the aldehyde solution to the ylide solution at 0 °C.[4] c. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[4]

3. Work-up and Purification: a. Quench the reaction with a saturated aqueous solution of ammonium chloride.[4] b. Extract the product with an organic solvent like diethyl ether.[4] c. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.[4] d. Purify the crude alkene product by flash column chromatography.[4]

Table 1: Expected Reactivity in Wittig Reaction Compared to Other Benzaldehydes

| Aldehyde | Substituent Effects | Expected Reactivity |

| 4-Nitrobenzaldehyde | Strong EWG (NO₂) | Very High |

| This compound | Moderate EWG (Cl), Weak EDG (CH₃) | High |

| Benzaldehyde | None | Moderate |

| 4-Methylbenzaldehyde | Weak EDG (CH₃) | Moderate-Low |

| 4-Methoxybenzaldehyde | Strong EDG (OCH₃) | Low |

EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group. Reactivity is predicted based on the electronic effects of the substituents.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[5] The enhanced electrophilicity of the carbonyl carbon in this compound makes it a highly suitable substrate for this reaction, leading to the formation of a,ß-unsaturated products.

Representative Experimental Protocol: Knoevenagel Condensation with Malononitrile

This is a general procedure and may require optimization for this compound.[5]

-

In a round-bottom flask, mix this compound (1 equivalent) and malononitrile (1 equivalent).

-

Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.[5]

-

The reaction can be performed in a solvent (e.g., ethanol, water) or under solvent-free conditions with sonication or microwave irradiation for a greener approach.[5]

-

Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

-

Upon completion, the product often precipitates from the reaction mixture.

-

Collect the solid product by filtration and wash with a cold solvent (e.g., ethanol or water).

-

Recrystallize the crude product to obtain the pure condensed product.

Stability

The stability of this compound is an important consideration for its storage and handling. As with many benzaldehydes, it can be susceptible to oxidation upon prolonged exposure to air, leading to the formation of the corresponding carboxylic acid.[6]

-

Air and Light Sensitivity: It is advisable to store this compound under an inert atmosphere and protected from light to minimize oxidation.[6]

-

Thermal Stability: While specific data is not available, thermal decomposition at high temperatures may generate toxic fumes, including carbon oxides and hydrogen chloride.[7] It is recommended to avoid excessive heating.[7]

-

Incompatible Materials: The compound is incompatible with strong bases, strong oxidizing agents, and strong reducing agents.[8]

Table 2: General Stability Profile

| Condition | Stability | Potential Degradation Product |

| Air Exposure | Moderate; susceptible to oxidation | 3-Chloro-5-methylbenzoic acid |

| Light Exposure | Potentially sensitive | (Photo-oxidation products) |

| Elevated Temperature | Stable at moderate temperatures | Decomposition products (e.g., CO, CO₂, HCl) |

| Strong Acids | Generally stable | - |

| Strong Bases | Unstable | (Cannizzaro reaction products if no a-hydrogen) |

| Strong Oxidizing Agents | Unstable | 3-Chloro-5-methylbenzoic acid |

| Strong Reducing Agents | Unstable | (3-Chloro-5-methylphenyl)methanol |

Visualizations

Logical Relationship: Influence of Substituents on Reactivity

Caption: Electronic effects of substituents on the reactivity of the aldehyde.

Experimental Workflow: Wittig Reaction

Caption: A generalized workflow for the Wittig reaction.

Experimental Workflow: Knoevenagel Condensation

Caption: A generalized workflow for the Knoevenagel condensation.

Conclusion

This compound is a versatile reagent in organic synthesis, with its reactivity being significantly modulated by the electronic properties of its chloro and methyl substituents. The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the carbonyl group, making it highly reactive in nucleophilic addition and condensation reactions. While generally stable under standard conditions, care must be taken to avoid prolonged exposure to air and light to prevent oxidation. The provided protocols and reactivity trends serve as a valuable resource for chemists employing this compound in their synthetic endeavors. Further optimization of reaction conditions is recommended to achieve optimal yields and purity for specific applications.

References

- 1. This compound | C8H7ClO | CID 10773201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. bhu.ac.in [bhu.ac.in]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. synquestlabs.com [synquestlabs.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

Commercial Availability and Technical Profile of 3-Chloro-5-methylbenzaldehyde: A Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, synthesis, and potential applications of 3-Chloro-5-methylbenzaldehyde (CAS No. 103426-20-6), a valuable aromatic aldehyde for researchers and professionals in drug development and chemical synthesis.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development purposes. Key suppliers include entities such as Sigma-Aldrich, BLD Pharm, and ChemicalBook, with over 50 suppliers listed in China and India.[1] It is typically offered in quantities ranging from grams to kilograms, catering to both laboratory-scale synthesis and pilot-plant production.

Physicochemical and Safety Data

A comprehensive summary of the key physical, chemical, and safety data for this compound is presented in the tables below. This information is crucial for safe handling, storage, and experimental design.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 103426-20-6 | [1][2] |

| Molecular Formula | C₈H₇ClO | [1][2] |

| Molecular Weight | 154.59 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Appearance | Solid or liquid | Sigma-Aldrich |

| Purity | ≥98% | BLD Pharm, ChemScene |

| Storage Temperature | 2-8°C, under inert atmosphere | [3], BLD Pharm |

| SMILES | CC1=CC(=CC(=C1)Cl)C=O | [2] |

| InChIKey | PVCWBPFVCKOUQA-UHFFFAOYSA-N | [2] |

Table 2: Safety and Hazard Information

| Hazard Statement | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Respiratory Irritation | H335 | May cause respiratory irritation. |

| Acute Oral Toxicity | H302 | Harmful if swallowed. |

Data aggregated from supplier safety data sheets.

Synthesis and Manufacturing

While specific, detailed experimental protocols for the direct synthesis of this compound are not extensively published in peer-reviewed literature, plausible synthetic routes can be inferred from related patent literature and established organic chemistry principles.

A potential synthetic pathway involves the formylation of 3-chlorotoluene. A patent for the production of fluorinated and chlorinated benzaldehydes describes the formylation of 2-chlorotoluene, which results in a mixture of isomers.[3] A similar approach using 3-chlorotoluene as the starting material could yield this compound.

Another viable route starts from 3-chloro-5-nitrotoluene. The synthesis of this precursor is detailed in patent literature, involving the chlorination of 2-methyl-4-nitroaniline followed by deamination.[4] The nitro group of 3-chloro-5-nitrotoluene can then be reduced to an amine, yielding 3-chloro-5-methylaniline.[4][5] Subsequently, the aniline can be converted to the target aldehyde via a Sandmeyer-type reaction or other methods for the transformation of an amino group to a formyl group.

Chemical Reactivity and Experimental Considerations

As a substituted benzaldehyde, this compound is expected to undergo a variety of reactions typical for aromatic aldehydes. These reactions make it a versatile intermediate in organic synthesis.

Experimental Protocol: General Considerations for Aldehyde Reactions

Due to the reactivity of the aldehyde functional group, reactions should typically be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation to the corresponding carboxylic acid. Anhydrous solvents are often required for reactions involving organometallic reagents or strong bases.

Key Reactions:

-

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid (3-chloro-5-methylbenzoic acid) using common oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol (3-chloro-5-methylbenzyl alcohol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles. This includes the formation of cyanohydrins (with HCN), acetals (with alcohols), and imines (with primary amines).

-

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can be used to convert the aldehyde into an alkene, providing a powerful tool for carbon-carbon bond formation.

-

Condensation Reactions: this compound can participate in various condensation reactions, such as the aldol condensation (if an enolizable carbonyl compound is present) or the Knoevenagel condensation with active methylene compounds.

Applications in Research and Drug Development

The presence of three distinct functional handles—the aldehyde, the chloro group, and the methyl group—on the aromatic ring allows for regioselective modifications, making it an attractive starting material for generating libraries of compounds for drug discovery screening. The aldehyde can be used to introduce various pharmacophores, while the chloro and methyl groups can be modified or used to modulate the electronic and steric properties of the final molecule, potentially influencing its biological activity and pharmacokinetic profile.

Conclusion

This compound is a commercially accessible and synthetically versatile aromatic aldehyde. Its well-defined physicochemical properties and predictable reactivity make it a valuable tool for researchers in organic synthesis and medicinal chemistry. While its direct biological applications are yet to be extensively documented, its potential as a key intermediate in the development of novel chemical entities is significant. This guide provides a foundational understanding for scientists and drug development professionals looking to incorporate this compound into their research programs.

References

- 1. This compound | C8H7ClO | CID 10773201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-chloro-3-methylbenzaldehyde | 151446-29-6 | Benchchem [benchchem.com]

- 3. US6300525B1 - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof - Google Patents [patents.google.com]

- 4. US7081548B2 - Process for preparing 3-chloro-5-nitrotoluene - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to 3-Chloro-5-methylbenzaldehyde: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-methylbenzaldehyde, a substituted aromatic aldehyde, has emerged as a significant building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies of this compound. It further delves into its physicochemical properties, spectroscopic data, and known applications, with a particular focus on its role as an intermediate in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis are provided, alongside a summary of its known biological activities, offering a valuable resource for researchers engaged in drug discovery and chemical synthesis.

Introduction

Substituted benzaldehydes are a class of organic compounds of paramount importance in the chemical and pharmaceutical industries. Their utility as versatile intermediates stems from the reactivity of the aldehyde functional group, which allows for a wide array of chemical transformations. This compound, with its unique substitution pattern on the benzene ring, offers specific steric and electronic properties that make it a valuable precursor for the synthesis of complex molecules with diverse biological activities. This guide aims to consolidate the available scientific and patent literature on this compound to provide a detailed and practical resource for the scientific community.

Discovery and History

The precise date and the researchers who first synthesized this compound are not prominently documented in readily available scientific literature. Its emergence is likely intertwined with the broader exploration of electrophilic aromatic substitution reactions on substituted toluenes in the mid to late 20th century. The earliest comprehensive documentation of this compound appears in chemical databases and patents, where it is often cited as a key intermediate. While a singular "discovery" event is not apparent, its utility has been recognized and established through its repeated appearance in synthetic routes for more complex molecules in both academic and industrial research.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClO | [1][2] |

| Molecular Weight | 154.59 g/mol | [1] |

| CAS Number | 103426-20-6 | [1] |

| Appearance | Not explicitly stated in search results | |

| Melting Point | Not explicitly stated in search results | |

| Boiling Point | Not explicitly stated in search results | |

| Solubility | Not explicitly stated in search results |

Spectroscopic Data: While detailed spectra are not available in the search results, typical spectroscopic features can be predicted based on its structure.

-

¹H NMR: Expected signals would include a singlet for the aldehyde proton (CHO) typically in the range of 9-10 ppm, a singlet for the methyl group (CH₃) protons around 2-3 ppm, and distinct signals for the aromatic protons in the aromatic region (7-8 ppm).

-

¹³C NMR: The spectrum would show a characteristic peak for the carbonyl carbon of the aldehyde at around 190 ppm, peaks for the aromatic carbons, and a peak for the methyl carbon.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the aldehyde group would be observed around 1700 cm⁻¹. C-H stretching and bending frequencies for the aromatic ring and the methyl group, as well as a C-Cl stretching frequency, would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 154 and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a chlorine atom.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, primarily involving the formylation of 3-chloro-5-methyltoluene or the chlorination and methylation of benzaldehyde derivatives. A common and effective method is the formylation of a deactivated aromatic ring.

Experimental Protocol: Formylation of 3-Chlorotoluene

A plausible synthetic route involves the Friedel-Crafts formylation of 3-chlorotoluene. However, direct formylation of such a deactivated ring can be challenging. A method described in a US patent for related compounds can be adapted. This involves the use of a formylating agent in the presence of a Lewis acid catalyst.

Reaction Scheme:

A plausible synthetic pathway for this compound.

Reagents and Materials:

-

3-Chlorotoluene

-

Carbon monoxide (CO)

-

Hydrogen chloride (HCl)

-

Aluminum chloride (AlCl₃)

-

Copper(I) chloride (CuCl)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (aqueous)

-

Sodium bicarbonate solution (aqueous)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

A solution of 3-chlorotoluene in anhydrous dichloromethane is cooled in an ice bath.

-

Anhydrous aluminum chloride and a catalytic amount of copper(I) chloride are added to the solution under an inert atmosphere.

-

A stream of dry hydrogen chloride gas is passed through the mixture, followed by bubbling of carbon monoxide gas.

-

The reaction mixture is stirred at low temperature and then allowed to warm to room temperature while monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by carefully pouring the mixture into ice-cold dilute hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Applications of this compound

This compound serves as a crucial intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its substituted benzene ring provides a scaffold for the construction of compounds with specific biological activities.

Role in Drug Discovery and Medicinal Chemistry

While specific blockbuster drugs directly derived from this compound are not highlighted in the initial search results, its structural motif is present in various patented compounds with potential therapeutic applications. The chloro and methyl substituents can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.

For instance, substituted benzaldehydes are precursors to Schiff bases, chalcones, and other heterocyclic compounds that have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Use in Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound can be a starting material for the synthesis of novel pesticides and herbicides. The specific substitution pattern can contribute to the target specificity and environmental persistence of the final agrochemical product.

Biological Activities and Signaling Pathways

Direct studies on the biological activities of this compound itself are not extensively reported. Its primary significance lies in its role as a synthetic intermediate. The biological activities of its derivatives are diverse and depend on the specific modifications made to the molecule.

For example, derivatives of this compound could potentially interact with various biological targets. The development of a hypothetical drug candidate starting from this aldehyde would involve its conversion into a more complex molecule designed to bind to a specific enzyme or receptor.

Hypothetical Drug Development Workflow:

A generalized workflow for drug discovery starting from an intermediate.

Conclusion

This compound is a valuable, albeit not widely celebrated, chemical intermediate. While the historical details of its initial synthesis remain somewhat obscure, its continued presence in the patent and scientific literature underscores its importance in contemporary organic synthesis. For researchers in drug discovery and development, this compound represents a versatile starting point for the creation of novel molecules with potential therapeutic applications. A comprehensive understanding of its properties and reactivity is key to unlocking its full potential in the synthesis of next-generation pharmaceuticals and other advanced materials. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic possibilities.

References

Methodological & Application

Synthesis of Schiff Bases from 3-Chloro-5-methylbenzaldehyde: Application Notes and Protocols for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential applications of Schiff bases derived from 3-chloro-5-methylbenzaldehyde. Schiff bases, characterized by their azomethine group (-C=N-), are a versatile class of compounds with significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The unique substitution pattern of this compound offers a scaffold for developing novel therapeutic agents.

Introduction to Schiff Bases from this compound

The synthesis of Schiff bases involves the condensation reaction between a primary amine and an aldehyde or ketone.[2] The resulting imine linkage is crucial for the biological activities observed in many of these compounds. The presence of a chlorine atom and a methyl group on the phenyl ring of this compound can significantly influence the electronic and steric properties of the resulting Schiff base, potentially enhancing its lipophilicity and, consequently, its ability to cross biological membranes. These structural features are often associated with potent antimicrobial and anticancer activities.[3][4]

Potential Applications in Drug Development

Schiff bases are known to exhibit a wide range of pharmacological activities, making them attractive candidates for drug discovery and development.

Antimicrobial Activity: The imine group is a key pharmacophore in many antimicrobial compounds. Schiff bases derived from halogenated and methylated benzaldehydes have shown promising activity against a variety of bacterial and fungal strains.[3] The mechanism of action is often attributed to the ability of the azomethine nitrogen to form hydrogen bonds with the active sites of enzymes, leading to the disruption of normal cell processes.

Anticancer Activity: Numerous Schiff bases have been reported to possess significant cytotoxic activity against various cancer cell lines.[4] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with DNA replication. The chloro and methyl substituents on the aromatic ring can enhance the anticancer potential of these molecules.

Experimental Protocols

The following are generalized protocols for the synthesis of Schiff bases from this compound with different classes of primary amines. These protocols are based on established methods for Schiff base synthesis and may require optimization for specific amine substrates.

General Synthesis Workflow

Caption: General workflow for the synthesis of Schiff bases.

Protocol 1: Synthesis from Substituted Anilines

This protocol describes the synthesis of a Schiff base from this compound and a substituted aniline.

Materials:

-

This compound (1 equivalent)

-

Substituted aniline (1 equivalent)

-

Absolute ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve this compound in a minimal amount of absolute ethanol.

-

In a separate beaker, dissolve the substituted aniline in absolute ethanol.

-

Add the aniline solution to the aldehyde solution with continuous stirring.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The resulting precipitate is collected by vacuum filtration.

-

Wash the solid product with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

-

Dry the purified crystals in a vacuum desiccator.

Protocol 2: Synthesis from Hydrazide Derivatives

This protocol outlines the synthesis of a Schiff base from this compound and a hydrazide derivative.

Materials:

-

This compound (1 equivalent)

-